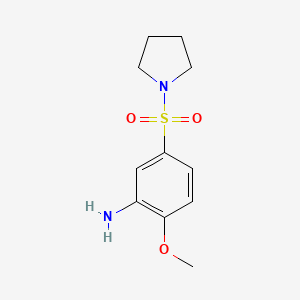
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline is a chemical structure that is related to various research studies focusing on the synthesis, molecular structure, and chemical properties of aniline derivatives and pyrrolidine-containing compounds. The papers provided discuss related compounds and their synthesis, crystal structures, and potential applications in organic chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves several steps, including the preparation of pyrrolidine derivatives and their subsequent reactions with anilines. For instance, the optical resolution of 2-(anilinomethyl)pyrrolidine was achieved through fractional crystallization of its mandelic acid salt, indicating a method for obtaining enantiomerically pure compounds . Another study describes the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate, which could be relevant for the synthesis of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline .
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using X-ray analysis and computational methods. For example, the crystal structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was investigated, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . Similarly, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline showed that the molecule is essentially coplanar with specific dihedral angles between the pyrrolidine and benzene rings .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving aniline and pyrrolidine derivatives. The use of directing groups for C-H amination is a significant reaction type that could be applied to the synthesis of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline . Additionally, the deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines using lithium 2,2,6,6-tetramethylpiperidide (LTMP) suggests potential reactivity patterns for related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and C-H...π interactions, which can affect the compound's solubility, melting point, and other physical properties . Theoretical calculations, including density functional theory (DFT) and Hirshfeld surface analysis, help predict the behavior of these molecules in different environments and their potential reactivity .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : Krishnan et al. (2021) conducted a study on a compound similar to 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline, revealing insights into its crystal structure and molecular interactions. The research showed that the compound forms two-dimensional sheets and a three-dimensional network through hydrogen bonds and C-H···π interactions, providing essential data on its molecular geometry and potential applications in materials science (Krishnan et al., 2021).
Synthesis and Biological Study
- Novel Synthesis Methods : Patel et al. (2011) synthesized a novel compound closely related to 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline. The study focused on the synthesis process and evaluated the antimicrobial activity of the compound, indicating its potential in developing new pharmaceuticals or antimicrobial agents (Patel et al., 2011).
Wirkmechanismus
Target of Action
The compound “2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline” contains a pyrrolidine ring, which is a common feature in many bioactive molecules . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline”. Pyrrolidine derivatives have been reported to show selectivity towards certain biological targets .
Pharmacokinetics
The presence of a pyrrolidine ring can influence the physicochemical parameters and potentially improve the adme/tox results for drug candidates .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
2-methoxy-5-pyrrolidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAVWWMHBVRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)
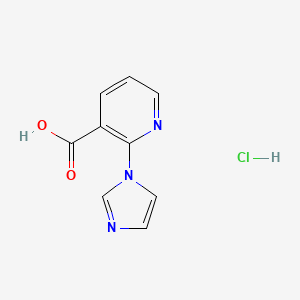
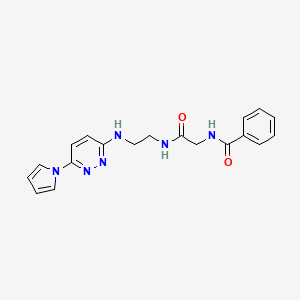

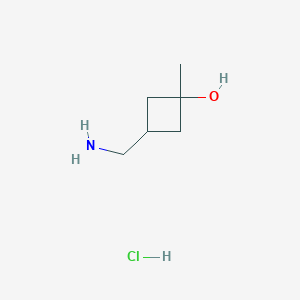

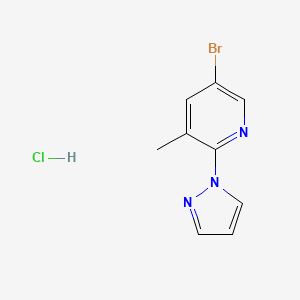


![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)
![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)
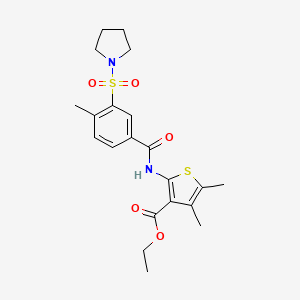
![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)